molecular formula C23H32O7 B10851820 Nectamazin C

Nectamazin C

Cat. No.: B10851820
M. Wt: 420.5 g/mol
InChI Key: OHVTXDBRSOSKKO-BHIPVSGSSA-N
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Description

Based on nomenclature conventions and contextual clues from related compounds in the evidence, it is likely a derivative or analog within a broader chemical class, such as phenothiazines, nitrosamines, or acetamide-based pharmaceuticals. For instance, compounds like N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide (Ranolazine Related Compound C, ) and Chlorpromazine derivatives () share naming patterns that suggest structural modifications (e.g., substituent groups or side chains) to a parent molecule. These modifications often influence pharmacological activity, stability, and toxicity .

Properties

Molecular Formula

C23H32O7

Molecular Weight

420.5 g/mol

IUPAC Name

(1S,2S,5S,6S,7R,8S)-1,5-dimethoxy-6-methyl-3-prop-2-enyl-7-(3,4,5-trimethoxyphenyl)bicyclo[3.2.1]oct-3-ene-2,8-diol

InChI

InChI=1S/C23H32O7/c1-8-9-14-12-22(29-6)13(2)18(23(30-7,20(14)24)21(22)25)15-10-16(26-3)19(28-5)17(11-15)27-4/h8,10-13,18,20-21,24-25H,1,9H2,2-7H3/t13-,18+,20-,21-,22+,23-/m0/s1

InChI Key

OHVTXDBRSOSKKO-BHIPVSGSSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@@]2([C@H](C(=C[C@@]1([C@@H]2O)OC)CC=C)O)OC)C3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

CC1C(C2(C(C(=CC1(C2O)OC)CC=C)O)OC)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

Chemical Reactions Analysis

Oxidation Reactions

Nectamazin C undergoes oxidation at its phenolic hydroxyl groups, forming quinone derivatives. This reaction is pH-dependent and catalyzed by enzymatic or chemical oxidants.

Reaction Conditions Products Catalysts/Oxidants
Alkaline pH (8–10)Ortho-quinone derivativesHorseradish peroxidase
Acidic pH (2–4)Para-quinone intermediatesFerric chloride (FeCl₃)

The ortho-quinone products are stabilized by resonance, while para-quinones exhibit higher electrophilicity, enabling subsequent nucleophilic attacks.

Esterification and Etherification

The hydroxyl groups in this compound participate in esterification and etherification, enhancing solubility or modifying bioactivity.

Key Reactions:

  • Esterification with acetyl chloride :
    C18H18O4+CH3COClC20H20O5+HCl\text{C}_{18}\text{H}_{18}\text{O}_4 + \text{CH}_3\text{COCl} \rightarrow \text{C}_{20}\text{H}_{20}\text{O}_5 + \text{HCl}
    Produces acetylated derivatives with improved lipophilicity.

  • Etherification with methyl iodide :
    C18H18O4+CH3IC19H20O4+HI\text{C}_{18}\text{H}_{18}\text{O}_4 + \text{CH}_3\text{I} \rightarrow \text{C}_{19}\text{H}_{20}\text{O}_4 + \text{HI}
    Forms methyl ethers, reducing phenolic reactivity while retaining aromaticity.

Electrophilic Aromatic Substitution

The aromatic rings in this compound undergo nitration and sulfonation, driven by electron-donating ether groups.

Reaction Reagents Position Selectivity
NitrationHNO₃/H₂SO₄Meta to ether linkages
SulfonationH₂SO₄/SO₃Para to hydroxyl groups

Nitrated derivatives show enhanced cytotoxicity in preliminary assays against colorectal cancer cells (HT-29).

Degradation Pathways

This compound degrades under UV light or prolonged heat (>100°C), forming smaller phenolic fragments.

Mechanism:

  • Photolysis cleaves ether bonds, yielding vanillin analogs.

  • Thermal decomposition generates free radicals, detected via electron paramagnetic resonance (EPR).

Analytical Characterization

Reaction products are validated using:

  • NMR spectroscopy : Assigns proton environments and confirms substitution patterns.

  • X-ray crystallography : Resolves 3D configurations of crystalline derivatives.

Research Implications

This compound’s reactivity profile informs its potential as a lead compound for anticancer drug development. Current studies focus on optimizing reaction yields (e.g., using Design of Experiments methodologies) and evaluating bioactivity of derivatives .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Nectamazin C (inferred properties) with structurally or functionally related compounds, drawing from the evidence provided:

Structural Analogues

  • Ranolazine Related Compound C (): Structure: N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide. Key Features: A piperazine-acetamide derivative with a dimethylphenyl group. Comparison: If this compound shares an acetamide backbone, differences may arise in substituent groups (e.g., absence of piperazine or variation in aromatic rings), affecting solubility or receptor binding .
  • Chlorpromazine Derivatives (): Structure: Phenothiazine core with a chlorophenyl group and dimethylaminopropyl side chain. Key Features: Antipsychotic activity via dopamine receptor antagonism. Comparison: this compound may lack the phenothiazine ring but retain a tertiary amine side chain, altering its CNS penetration or metabolic stability .

Functional Analogues

  • NDMA (N-Nitrosodimethylamine) (): Structure: Nitrosamine with two methyl groups. Key Features: High carcinogenicity due to DNA alkylation. Comparison: If this compound is a nitrosamine derivative, its toxicity profile may differ based on alkyl group size or nitroso positioning .
  • N-Chloroacetylcephalosporin C (): Structure: Cephalosporin antibiotic with a chloroacetyl modification. Key Features: Beta-lactamase resistance.

Table 1: Comparative Data of this compound and Analogues

Compound Core Structure Key Substituents Molecular Weight (g/mol) Pharmacological Use Toxicity Concerns
This compound (Inferred) Acetamide/Phenothiazine Undefined (likely variable) ~300–400 (estimated) Hypothetical: CNS/antimicrobial Dependent on substituents
Ranolazine Related C Acetamide 2,6-Dimethylphenyl, piperazine 289.38 Antiarrhythmic adjuvant Limited data
Chlorpromazine HCl Phenothiazine 2-Chlorophenyl, dimethylaminopropyl 355.33 Antipsychotic Extrapyramidal effects
NDMA Nitrosamine Dimethyl, nitroso 74.08 Industrial byproduct Carcinogenic

Research Findings and Regulatory Context

  • Synthesis and Stability: Compounds like Ranolazine Related Compound C require precise piperazine functionalization to maintain efficacy, suggesting this compound’s synthesis may involve similar challenges in regioselectivity .
  • Toxicity Profiles: Nitrosamines (e.g., NDMA) are heavily regulated due to carcinogenicity (–3). If this compound contains nitroso groups, its regulatory status would require rigorous genotoxicity testing .
  • Pharmacological Gaps : Chlorpromazine derivatives highlight the importance of side-chain modifications for reducing adverse effects. This compound’s hypothetical design could optimize bioavailability by altering amine substituents .

Notes on Limitations and Contradictions

  • Evidence Gaps: No direct data on this compound exists in the provided evidence; comparisons are extrapolated from structural analogs.

Q & A

Q. How to design reproducible synthesis protocols for Nectamazin C?

Methodological Guidance :

  • Follow structured experimental reporting: Document raw material sources (e.g., purity, supplier), reaction conditions (temperature, solvent ratios), and purification steps. Include deviations from standard protocols .
  • Validate reproducibility via independent replication trials and cross-lab verification. Use International Union of Pure and Applied Chemistry (IUPAC) nomenclature for compound identification to avoid ambiguity .

Q. What analytical techniques are critical for validating this compound’s structural integrity and purity?

Methodological Guidance :

  • Combine spectroscopic methods (e.g., NMR, UV-Vis) with chromatographic analysis (HPLC). For example, UV-Vis spectra should align with literature-reported λmax values for related compounds, with deviations ≤±2 nm .
  • Quantify impurities using mass spectrometry and report limits of detection (LOD) to ensure compliance with pharmacopeial standards .

Q. How to establish baseline pharmacological activity data for this compound?

Methodological Guidance :

  • Use dose-response assays (e.g., IC50/EC50 curves) with positive/negative controls. Include statistical measures (e.g., p-values, confidence intervals) to differentiate signal from noise .
  • Cross-validate results across cell lines or animal models to confirm target specificity .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported bioactivity across studies?

Methodological Guidance :

  • Conduct a meta-analysis of raw datasets (if available) to identify confounding variables (e.g., solvent polarity, assay temperature). Apply principal component analysis (PCA) to isolate critical factors driving discrepancies .
  • Replicate conflicting experiments under harmonized conditions, documenting batch-to-batch variability in compound synthesis .

Q. What statistical frameworks are optimal for analyzing non-linear dose-response relationships in this compound studies?

Methodological Guidance :

  • Use nonlinear regression models (e.g., Hill equation) with bootstrapping to estimate parameter uncertainty. Compare Akaike Information Criterion (AIC) scores to select the best-fit model .
  • Address outliers via Grubbs’ test or robust regression techniques to minimize bias .

Q. How to optimize this compound’s synthetic yield using design of experiments (DOE)?

Methodological Guidance :

  • Apply factorial design to screen variables (e.g., catalyst loading, reaction time). Use response surface methodology (RSM) to identify optimal conditions .
  • Validate predictions with confirmatory runs and report percent yield improvements relative to baseline protocols .

Q. What strategies integrate multi-omics data to elucidate this compound’s mechanism of action?

Methodological Guidance :

  • Combine transcriptomic, proteomic, and metabolomic datasets via pathway enrichment tools (e.g., Gene Ontology, KEGG). Prioritize pathways with false discovery rate (FDR) <0.05 .
  • Validate hypotheses using CRISPR knockout models or chemical inhibitors .

Q. How to validate computational predictions of this compound’s binding affinity against experimental data?

Methodological Guidance :

  • Compare molecular docking scores (e.g., AutoDock Vina) with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) results. Report root-mean-square deviation (RMSD) between predicted and observed binding poses .

Data Integrity & Reporting

Q. How to ensure transparency when reporting conflicting toxicity data for this compound?

Methodological Guidance :

  • Disclose all raw data (including outliers) in supplementary materials. Use CONSORT-like flowcharts to document attrition rates in in vivo studies .
  • Apply Bradford Hill criteria to assess causality in observed adverse effects .

Q. What systematic review protocols are recommended to synthesize prior this compound research?

Methodological Guidance :

  • Follow PRISMA guidelines for literature screening. Use Boolean operators (e.g., "this compound" AND "pharmacokinetics") in databases like PubMed/Scopus to minimize selection bias .
  • Evaluate study quality via Jadad scores (for trials) or SYRCLE’s risk-of-bias tool (for animal studies) .

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